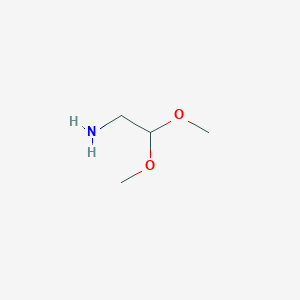

Aminoacetaldehyde dimethyl acetal

Übersicht

Beschreibung

Its chemical structure and reactive properties make it valuable for creating bioactive molecules designed to target specific biological pathways and molecular interactions central to disease processes . This compound serves as a key precursor in the development of therapeutic compounds with diverse applications in medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for preparing aminoacetaldehyde dimethyl acetal involves the reaction of dimethyl chloroacetal with an ammonia aqueous solution. The reaction mixture is heated to 100-150°C, followed by distillation to recover ammonia. The pH is then adjusted to 12-14 using a sodium hydroxide aqueous solution, and the product is collected through rectification .

Another method involves the use of vinyl acetate and a phase transfer catalyst. Chlorine is introduced into the reaction mixture, followed by the addition of methanol to obtain chloroacetaldehyde dimethyl acetal. This intermediate is then reacted with liquid ammonia under heat and pressure, followed by pH adjustment and reduced pressure rectification to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient production methods, such as reduction with triphenylphosphine in methanol, ensures high yields and minimal waste .

Analyse Chemischer Reaktionen

Use as a Flavoring Agent

ADMA is used as a flavoring agent in food products and as a fragrance component in cosmetics, providing a pleasant aroma and taste .

Polymer Chemistry

The compound acts as a building block in synthesizing polymers, contributing to developing materials with specific properties for applications in coatings and adhesives .

Biochemical Research

Researchers utilize ADMA in studies related to metabolic pathways and enzyme activity, helping to understand biological processes at a molecular level . It has been used in developing a fluorescent substrate for aldehyde dehydrogenase .

Analytical Chemistry

It is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds in complex mixtures .

Production Methods

- Reduction with Triphenylphosphine: ADMA can be produced by reducing azidoacetaldehyde dimethyl acetal with triphenylphosphine in methanol. This method offers high yields (up to 98.1%) and reduces reaction times with minimal waste . For example, the reduction of azidoacetaldehyde diethyl acetal with triphenylphosphine in methanol under reflux conditions for 1 hour resulted in aminoacetaldehyde diethyl acetal with a 78.4% yield .

- Reaction with Ammonia: Another method involves reacting chloroacetaldehyde dimethyl acetal with liquid ammonia under high pressure . This process includes multiple distillation steps under different pressures to optimize methanol recovery. The pH is then adjusted using a strong base, such as sodium hydroxide, followed by rectification and extraction dehydration. A secondary rectification under vacuum ensures safety and improves product purity .

Reactions with Sulfones

This compound reacts with sulfone, followed by hydrolysis and reductive amination by adding a desired piperazine derivative .

Use as a Masked Form of Acetaldehyde

ADMA is employed as a masked form of acetaldehyde in the Enders-type cascade reaction. This method converts acetaldehyde, nitroalkenes, and enals into stereochemically dense cyclohexenals with good yield and excellent enantioselectivity .

Condensation Reactions

ADMA undergoes condensation reactions with α-aminodiazines .

Hydrogenation to Benzylamines

Schiff's bases formed from alkoxybenzaldehydes and this compound have been hydrogenated to the corresponding benzylamines .

Wissenschaftliche Forschungsanwendungen

Key Applications

- Organic Synthesis

-

Fluorescent Probes

- The compound has been utilized as a substrate for aldehyde dehydrogenase, indicating its potential role in biochemical assays and drug discovery. This application highlights its importance in studying enzyme interactions and metabolic pathways involving aldehydes.

- Synthesis of Complex Molecules

- Chitosan-Dendrimer Hybrids

Case Study 1: Use in Drug Discovery

In recent studies, this compound has been evaluated as a substrate for enzyme assays involving aldehyde dehydrogenase. Its derivatives exhibited varying degrees of biological activity, making them potential candidates for drug development targeting metabolic disorders.

Case Study 2: Synthesis of α-Aminophosphonates

A three-component reaction involving this compound was catalyzed by MgCl, resulting in the formation of α-aminophosphonates. These compounds are significant due to their pharmacological properties, including anti-inflammatory and anti-cancer activities .

Wirkmechanismus

Aminoacetaldehyde dimethyl acetal exerts its effects through its reactive chemical structure, which allows it to interact with various biological targets. It can introduce amino and aldehyde functionalities into molecular frameworks, enhancing the pharmacological properties of drug candidates . Researchers exploit its chemical properties to investigate fundamental processes like enzyme-substrate interactions and receptor-ligand binding mechanisms crucial for therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aminoacetaldehyde: An unstable compound under usual laboratory conditions, often used as a surrogate.

Aminoacetaldehyde diethyl acetal: A stable surrogate for aminoacetaldehyde.

N,N-Dimethylformamide dimethyl acetal: Another acetal compound used in various chemical reactions.

Uniqueness

Aminoacetaldehyde dimethyl acetal is unique due to its versatile reactivity and ability to introduce both amino and aldehyde functionalities into molecular frameworks. This makes it particularly valuable in medicinal chemistry for the synthesis of bioactive molecules with specific biological targets .

Biologische Aktivität

Aminoacetaldehyde dimethyl acetal (ADMA) is a chemical compound with the molecular formula CHNO. It is recognized for its role as a versatile building block in organic synthesis, particularly in the development of various pharmaceuticals and bioactive compounds. This article explores the biological activity of ADMA, highlighting its applications, mechanisms of action, and relevant research findings.

ADMA is characterized by its active amino group and two ether oxygen bonds, which contribute to its reactivity in various chemical reactions. It is miscible in water and soluble in organic solvents like chloroform and methanol . The synthesis of ADMA typically involves the reaction of chloroacetaldehyde dimethyl acetal with liquid ammonia under high pressure, resulting in high purity products suitable for industrial applications .

Biological Applications

ADMA has been employed in several biological contexts, particularly in synthetic organic chemistry for the preparation of complex molecules. Its applications include:

- Synthesis of Bioactive Compounds : ADMA is used as a precursor in the synthesis of α-aminophosphonates and bicyclic proline analogs, which have potential therapeutic effects .

- Multicomponent Reactions : It plays a crucial role in Ugi reactions, where it reacts with carboxylic acids and isocyanides to form diverse nitrogen-containing compounds .

The biological activity of ADMA can be attributed to its structural features that facilitate various chemical transformations:

- Nucleophilicity : The amino group in ADMA can act as a nucleophile, enabling it to participate in electrophilic reactions that lead to the formation of complex structures.

- Formation of Stable Intermediates : During reactions such as the Ugi reaction, ADMA can form stable intermediates that undergo further transformations to yield biologically active products .

Case Studies and Research Findings

Several studies have investigated the biological implications of ADMA:

- Ugi Reaction Studies : Research demonstrated that ADMA can be effectively utilized in Ugi four-component reactions (Ugi-4CR) to synthesize indole derivatives with potential pharmacological properties. These reactions yielded products with moderate to good yields under acidic conditions, indicating the compound's utility in drug development .

- Microporous Carbon Integration : A study explored the integration of microporous polycrystalline carbon onto surfaces using ADMA as a precursor. This approach highlighted ADMA's role in developing materials with enhanced properties for drug delivery systems .

- Pharmacological Screening : In a pharmacological context, derivatives synthesized from ADMA were screened for their inhibitory activity against phosphodiesterase 4 (PDE4), demonstrating potential anti-inflammatory effects relevant for treating conditions like psoriasis and atopic dermatitis .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,2-dimethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWWDTYDYOFRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066803 | |

| Record name | Ethanamine, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22483-09-6 | |

| Record name | Aminoacetaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22483-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetaldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022483096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxyethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETALDEHYDE DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF4JYB7VV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Aminoacetaldehyde Dimethyl Acetal?

A1: The molecular formula of this compound is C4H11NO2, and its molecular weight is 105.14 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts do not delve into detailed spectroscopic characterization, researchers typically employ techniques like ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity of this compound. []

Q3: What are the common starting materials for synthesizing this compound?

A3: this compound can be prepared by reacting Chloroacetaldehyde Dimethyl Acetal with ammonia [, ] or by reacting N-(2,2-Dimethoxyethyl)Guanidine Sulfate with concentrated hydrochloric acid. []

Q4: How does this compound participate in the synthesis of heterocyclic compounds?

A4: this compound serves as a versatile building block in the synthesis of various heterocyclic systems. For instance, it reacts with dimethyl N-(4-arylthiazol-2-yl)dithiocarbonimidodithioates to yield 1-(4-arylthiazol-2-yl)-2-methylthioimidazoles. [] It also plays a crucial role in forming imidazopyridines, as demonstrated in the synthesis of galacto- and gluco-configured inhibitors for syn-protonating β-glycosidases. [] Moreover, it serves as a precursor in the synthesis of β-carbolinones and indolo-pyrazinones via Ugi four-component reactions. []

Q5: Can this compound be used to synthesize praziquantel?

A5: Yes, this compound can be used in the one-pot synthesis of praziquantel. It reacts with an intermediate formed from the condensation of beta-phenylethylamine and chloroacetyl chloride to yield a precursor that undergoes cyclization and further reactions to produce praziquantel. []

Q6: What is the role of this compound in the Pomeranz–Fritsch Isoquinoline Synthesis?

A6: In a modified Pomeranz–Fritsch reaction, this compound reacts with various alkoxybenzaldehydes to form Schiff bases. These Schiff bases are further reacted with Grignard reagents and then cyclized under acidic conditions to yield isoquinoline derivatives. [, , , ]

Q7: What are some potential biological activities of compounds synthesized using this compound?

A7: Compounds derived from this compound have shown promise in various biological applications. For example, 8-chloroimidazo[1,2-b][1,4,2]benzodithiazine 5,5-dioxide derivatives, synthesized using this compound, exhibited moderate anti-HIV activity and anticancer activity. []

Q8: Are there any applications of this compound in material science?

A8: this compound has been explored in material science, particularly in the development of antifouling surfaces. Dendritic saccharide surfactant polymers incorporating this compound have been synthesized and demonstrated to reduce platelet adhesion. []

Q9: Can this compound be used to modify polymers?

A9: Yes, this compound has been used to modify polyvinyl alcohol in powder form. The partial aminoacetalization of the polymer aims to enhance the dye affinity of the resulting fibers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.